(2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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Overview
Description
(2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a thiazole ring, and a methoxyphenyl group, connected through a propenenitrile linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with an appropriate α-haloketone under basic conditions.
Coupling with furan: The thiazole intermediate is then coupled with a furan derivative through a Knoevenagel condensation reaction, using a base such as piperidine in a solvent like ethanol.
Formation of the propenenitrile linkage:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
(2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including organic semiconductors and polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile depends on its specific application:
Medicinal Chemistry: The compound may interact with various molecular targets, such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects.
Materials Science: In organic semiconductors, the compound’s electronic properties, such as its ability to transport charge, are crucial. The conjugated system within the molecule facilitates electron delocalization, enhancing its conductivity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-3-(furan-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can influence its electronic properties and reactivity, making it unique compared to its analogs. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, potentially leading to improved pharmacological or material properties.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c1-20-14-6-4-12(5-7-14)16-11-22-17(19-16)13(10-18)9-15-3-2-8-21-15/h2-9,11H,1H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYBOCKWMRGFHZ-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CO3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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